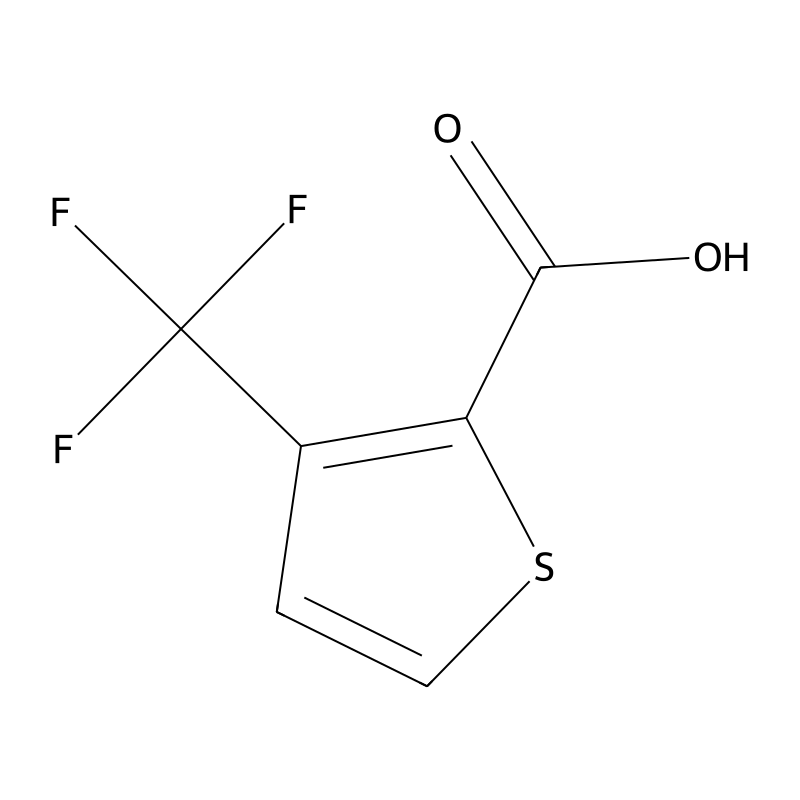

3-(Trifluoromethyl)thiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring and a carboxylic acid functional group. While its specific research applications are limited, research has been conducted on its synthesis and characterization. A study by Ambeed Inc. details the synthesis of this compound using a multi-step process involving the reaction of 3-bromo-2-thiophenecarboxylic acid and trifluoromethyltrimethylsilane [].

Potential Applications in Medicinal Chemistry:

The presence of a trifluoromethyl group and a carboxylic acid group in the molecule suggests potential applications in medicinal chemistry. Trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of drug molecules, while carboxylic acid groups can be used to form bioconjugates or prodrugs []. However, there is no currently available research specifically exploring the use of 3-(Trifluoromethyl)thiophene-2-carboxylic acid in drug development.

Material Science Applications:

The unique properties of the thiophene ring and the carboxylic acid group make 3-(Trifluoromethyl)thiophene-2-carboxylic acid a potential candidate for material science applications. Thiophene-based materials have been explored for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) []. The carboxylic acid group could allow for further functionalization and tailoring of the material properties. However, further research is needed to explore the feasibility and potential applications of this compound in material science.

3-(Trifluoromethyl)thiophene-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, specifically at the 3-position, and a carboxylic acid functional group at the 2-position. Its molecular formula is C₆H₃F₃O₂S, and it has a molecular weight of approximately 196.15 g/mol. The compound is notable for its unique structure, which combines both sulfur and fluorine elements, contributing to its distinct chemical properties and reactivity .

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide.

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it a useful precursor in synthesizing more complex molecules .

Several methods exist for synthesizing 3-(Trifluoromethyl)thiophene-2-carboxylic acid:

- Trifluoromethylation of Thiophene Derivatives: This involves introducing the trifluoromethyl group into the thiophene ring using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) under appropriate conditions.

- Carboxylation Reactions: Starting from thiophene derivatives, carboxylation can be achieved through reactions with carbon dioxide under high pressure and temperature in the presence of catalysts.

- Direct Synthesis from Thiophene-2-carboxylic Acid: The compound can also be synthesized by modifying existing thiophene-2-carboxylic acids through introduction of the trifluoromethyl group via electrophilic aromatic substitution .

3-(Trifluoromethyl)thiophene-2-carboxylic acid has potential applications in various fields:

- Agriculture: As a herbicide or plant growth regulator due to its structural properties that may inhibit unwanted plant growth.

- Pharmaceuticals: It may serve as a building block in the synthesis of biologically active compounds or drugs.

- Materials Science: The compound could be utilized in developing new materials with specific electronic or optical properties due to its unique chemical structure .

Several compounds share structural similarities with 3-(Trifluoromethyl)thiophene-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiophene-2-carboxylic Acid | C₄H₄O₂S | Lacks trifluoromethyl group; serves as a precursor for various derivatives. |

| 3-Hydroxythiophene-2-carboxylic Acid | C₆H₆O₂S | Contains a hydroxyl group; exhibits different solubility and reactivity profiles. |

| 3-Aminothiophene-2-carboxylic Acid | C₆H₈N₂O₂S | Incorporates an amino group; used in medicinal chemistry for drug design. |

The uniqueness of 3-(Trifluoromethyl)thiophene-2-carboxylic acid lies in its trifluoromethyl substituent, which enhances lipophilicity and alters reactivity compared to other thiophene derivatives. This modification can lead to improved biological activity and selectivity in applications such as herbicides and pharmaceuticals .

The direct functionalization of thiophene rings represents a fundamental approach for constructing complex heterocyclic compounds, with palladium-catalyzed carbon-hydrogen bond activation emerging as the predominant methodology [1]. The thiophene core exhibits distinct reactivity patterns at different positions, with the 2-position (alpha) typically showing higher reactivity than the 3-position (beta) due to electronic factors [2]. Direct vicinal difunctionalization of thiophenes has been achieved through palladium/norbornene cooperative catalysis, enabling simultaneous installation of multiple functional groups at the carbon-4 and carbon-5 positions with excellent site selectivity [1] [3].

The mechanism of direct thiophene functionalization proceeds through a concerted metalation-deprotonation pathway, where the palladium catalyst coordinates to the carbon-hydrogen bond followed by base-assisted deprotonation [4]. Regioselectivity control in 3-substituted thiophenes remains challenging, as both carbon-2 and carbon-5 positions can undergo functionalization depending on the catalyst system employed [5]. Recent developments have demonstrated that catalyst-controlled regiodivergent carbon-hydrogen alkynylation can be achieved using different ligand systems, with amino acid-derived ligands providing carbon-5 selectivity through steric control [4].

The electronic nature of substituents significantly influences the reactivity patterns in direct functionalization reactions [2]. Electron-withdrawing groups at the 3-position enhance reactivity at the carbon-2 position, while electron-donating substituents favor carbon-5 functionalization [5]. Temperature optimization studies reveal that reactions typically require temperatures between 80-120°C for efficient conversion, with higher temperatures promoting undesired side reactions including protodemetalation and homocoupling [4] [6].

Trifluoromethyl Group Introduction Techniques

Trifluoromethylation reactions employ diverse mechanistic pathways including nucleophilic, electrophilic, and radical processes, each requiring specific reagent systems and reaction conditions [7]. The most widely utilized nucleophilic trifluoromethylation involves trifluoromethyltrimethylsilane activated by fluoride sources such as potassium fluoride or cesium fluoride [8]. This approach generates trifluoromethyl anion in situ, which readily decomposes to difluorocarbene and fluoride if not consumed rapidly [9].

Palladium-catalyzed trifluoromethylation of aryl chlorides has been developed using trifluoromethyltriethylsilane in combination with rubidium fluoride, demonstrating superior performance for electron-rich heterocycles compared to traditional methods [8] [9]. The reaction mechanism proceeds through a classical palladium(0)-palladium(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [8]. BrettPhos ligand has proven particularly effective for promoting reductive elimination to form carbon-trifluoromethyl bonds, with reaction temperatures optimized between 60-110°C [8].

Recent innovations include the development of trifluoromethyl thianthrenium triflate as a versatile reagent capable of electrophilic, radical, and nucleophilic trifluoromethylation modes [10]. This reagent demonstrates exceptional functional group tolerance and can perform hydrotrifluoromethylation of olefins without additional catalysts [10]. The mechanistic versatility arises from the ability of the thianthrenium cation to undergo different activation pathways depending on the reaction conditions and nucleophile employed [10].

Table 1: Trifluoromethyl Group Introduction Techniques

| Reagent System | Mechanism | Reaction Temperature (°C) | Solvent | Yield Range (%) |

|---|---|---|---|---|

| TMSCF₃/KF | Nucleophilic CF₃⁻ generation | 60-110 | THF/Dioxane | 45-85 |

| TESCF₃/RbF | Nucleophilic CF₃⁻ generation | 90-110 | Dioxane | 50-80 |

| TT-CF₃⁺ OTf⁻ | Electrophilic/Radical/Nucleophilic | 25-80 | MeCN/DCM | 40-90 |

| CF₃I/CuI | Radical trifluoromethylation | 80-120 | DMF/DMSO | 35-75 |

| Selectfluor/CF₃SO₂Na | Electrophilic trifluoromethylation | 60-100 | MeCN | 30-70 |

Carboxylic Acid Functionalization Pathways

Carboxylic acid functionalization in thiophene systems can be achieved through multiple synthetic routes, with lithiation-carboxylation representing the most direct approach [11]. The process involves treatment of thiophene derivatives with strong bases such as n-butyllithium at low temperatures, followed by carbon dioxide quenching to introduce the carboxylic acid functionality [11]. This methodology exhibits high regioselectivity for the 2-position in simple thiophene substrates due to the enhanced acidity of the alpha hydrogen atoms [11].

Alternative approaches utilize palladium-catalyzed carbonylation reactions, where thiophene derivatives undergo carbon monoxide insertion in the presence of nucleophiles to form carboxylic acid derivatives [12]. Iridium-catalyzed annulation reactions between thiophenes and carboxylic acids have been developed, providing direct evidence for Heck-type pathways in these transformations [12]. The reaction mechanism involves initial carbon-hydrogen activation followed by carboxylic acid coordination and subsequent cyclization [12].

Decarboxylative cross-coupling has emerged as a complementary strategy for thiophene functionalization, utilizing carboxylic acids as directing groups to achieve excellent regioselectivity [13]. This methodology provides a greener alternative to traditional organometallic approaches by eliminating the need for toxic tin reagents while maintaining high synthetic efficiency [13]. The reaction proceeds through palladium-catalyzed decarboxylation followed by cross-coupling with appropriate electrophiles [13].

The Vilsmeier-Haack formylation followed by oxidation represents another viable pathway for carboxylic acid introduction [14]. This two-step process first generates the corresponding aldehyde through electrophilic aromatic substitution, which is subsequently oxidized to the carboxylic acid using standard oxidizing agents [14]. Temperature control is critical in this approach, with initial formylation conducted at 0-80°C to prevent over-reaction [14].

Catalytic Systems for Efficient Synthesis

Modern catalytic systems for thiophene functionalization rely primarily on palladium complexes with carefully selected ligand combinations to achieve optimal reactivity and selectivity [15] [16]. The choice of ligand significantly influences both the reaction rate and regioselectivity, with bulky phosphine ligands generally favoring carbon-5 functionalization while smaller ligands promote carbon-2 selectivity [4] [5]. Palladium acetate combined with tri-tert-butylphosphine has proven particularly effective for carbon-2 selective reactions, operating efficiently at catalyst loadings of 2-5 mol% [17].

Dual ligand-enabled catalyst systems represent a significant advancement in controlling regioselectivity, particularly for 3-substituted thiophenes where traditional methods show poor selectivity [4]. These systems combine palladium sources with both phosphine and amino acid-derived ligands, enabling regiodivergent reactivity through steric control mechanisms [4]. The catalyst loading can be reduced to as low as 0.25 mol% for electron-deficient substrates while maintaining high conversion rates [17].

Copper-mediated catalytic systems have found application in specific transformations, particularly for Stille-type coupling reactions involving thiophene-2-carboxylate ligands [18]. Copper(I) thiophene-2-carboxylate demonstrates unique reactivity in promoting cross-coupling between vinylstannanes and vinyl halides through a mechanism involving transmetalation followed by oxidative addition and reductive elimination [18]. The use of N-methylpyrrolidone as coordinating solvent enhances the catalytic activity by stabilizing the organocopper intermediates [18].

Table 2: Catalytic Systems for Efficient Thiophene Synthesis

| Catalyst | Loading (mol%) | Selectivity | Temperature Range (°C) | Functional Group Tolerance |

|---|---|---|---|---|

| Pd(OAc)₂/P(t-Bu)₃ | 2-5 | C2 > C5 | 80-120 | High |

| Pd(dba)₂/BrettPhos | 5-10 | Mixed C2/C5 | 60-110 | Moderate |

| Pd(PPh₃)₄ | 1-3 | C5 selective | 90-110 | High |

| Pd(dppf)Cl₂ | 2-5 | C2 selective | 80-100 | High |

| [Pd(allyl)Cl]₂/XPhos | 1-2.5 | Regiodivergent | 70-90 | Very High |

Byproduct Analysis and Reaction Optimization

Byproduct formation in thiophene functionalization reactions typically involves protodemetalation, homocoupling, and ring-opening processes that compete with the desired transformation pathways [19] [6]. Protodemetalation represents the most common side reaction, occurring through intramolecular proton transfer from coordinated acids or bases to the carbon-metal bond [6]. The rate of protodemetalation scales with acid strength but shows significant deviations for acids capable of forming cyclic transition states [6].

Stille coupling reactions exhibit unique side reactions including direct carbon-hydrogen stannylation of thiophene alpha-hydrogens and stannylation of aryl bromides with trialkylstannane bromide [19]. These unprecedented side reactions actually enhance Stille polycondensation efficiency by providing alternative pathways for chain propagation [19]. The formation of these byproducts can be controlled through careful optimization of reaction temperature and catalyst loading [19].

Homocoupling of organometallic reagents represents another significant challenge in cross-coupling reactions, particularly when using highly reactive Grignard reagents in Kumada coupling [20]. This side reaction is promoted by the presence of traces of water or oxygen, necessitating strict anhydrous conditions and inert atmosphere handling [20]. The use of sterically hindered ligands can suppress homocoupling by favoring the desired cross-coupling pathway over self-coupling [20].

Reaction optimization studies reveal that temperature control is critical for minimizing byproduct formation while maintaining acceptable reaction rates [17] [14]. Lower temperatures reduce side reactions but may result in incomplete conversion, requiring extended reaction times [17]. The use of microwave heating has been explored as an alternative to conventional heating, providing more uniform temperature distribution and reduced reaction times [14]. However, conventional heating remains preferred for large-scale synthesis due to better process control and reproducibility [14].

Table 3: Common Byproducts and Optimization Strategies

| Byproduct Type | Formation Mechanism | Optimization Strategy | Effect on Yield |

|---|---|---|---|

| Protodemetalation | Intramolecular proton transfer | Lower temperature, weak bases | 10-20% loss |

| Homocoupling | Self-coupling of organometallics | Inert atmosphere, dry solvents | 15-30% loss |

| Ring-opening | Nucleophilic attack on thiophene | Avoid strong nucleophiles | 5-15% loss |

| Decomposition | Thermal degradation | Temperature control | 5-10% loss |